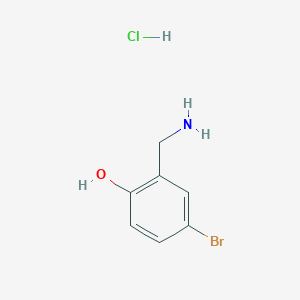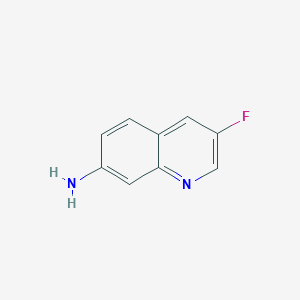![molecular formula C40H32N2 B3028339 9,10-Bis[phenyl(m-tolyl)-amino]anthracene CAS No. 189263-81-8](/img/structure/B3028339.png)
9,10-Bis[phenyl(m-tolyl)-amino]anthracene
Übersicht
Beschreibung
9,10-Bis[phenyl(m-tolyl)-amino]anthracene is a chemical compound that has been used in various applications . It contains a total of 80 bonds, including 48 non-H bonds, 40 multiple bonds, 6 rotatable bonds, 40 aromatic bonds, 7 six-membered rings, 2 ten-membered rings, and 2 tertiary amines .
Molecular Structure Analysis
The molecular structure of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene consists of 74 atoms, including 32 Hydrogen atoms, 40 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 80 bonds, including 48 non-H bonds, 40 multiple bonds, 6 rotatable bonds, 40 aromatic bonds, 7 six-membered rings, 2 ten-membered rings, and 2 tertiary amines .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
9,10-Bis[phenyl(m-tolyl)-amino]anthracene (referred to as TPA) has gained attention in OLED research due to its excellent electron-transport properties and high quantum yield. OLEDs based on TPA as an emitter or electron-transport material exhibit efficient blue emission. Researchers explore its use in displays, lighting, and other optoelectronic devices .
Photovoltaic Devices
TPA derivatives have been investigated for their potential in organic solar cells. Their high thermal stability and favorable energy levels make them suitable candidates for charge transport layers or as components in bulk heterojunction solar cells. Researchers aim to enhance efficiency and stability by incorporating TPA-based materials .
Sensors and Detection
The unique photophysical properties of TPA make it useful in chemical sensors and fluorescence-based detection systems. Researchers have explored its application in detecting specific analytes, such as metal ions or environmental pollutants. TPA’s fluorescence response can be tailored for selective sensing .
Biological Imaging and Probes
TPA derivatives have been employed as fluorescent probes for biological imaging. Their high quantum yield and tunable emission properties allow visualization of cellular structures and processes. Researchers investigate TPA-based probes for cancer cell imaging, drug delivery, and tracking cellular events .
Electrochemical Devices
TPA-containing materials find use in electrochemical devices, such as supercapacitors and batteries. Their redox properties and stability contribute to efficient charge storage and energy conversion. Researchers explore TPA-based electrodes and electrolytes for sustainable energy storage solutions .
Materials for Organic Semiconductors
TPA derivatives serve as building blocks for designing organic semiconductors. Their π-conjugated structures facilitate charge transport in organic field-effect transistors (OFETs). Researchers optimize TPA-based materials to achieve high charge carrier mobility and stability in OFETs .
Wirkmechanismus
Target of Action
It is known that anthracene-based derivatives, such as this compound, are often used in the field of optoelectronics , suggesting that their targets could be related to light-emitting or light-absorbing molecules or structures.
Mode of Action
9,10-Bis[phenyl(m-tolyl)-amino]anthracene exhibits strong fluorescence . This suggests that its mode of action involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This process is typically associated with the movement of electrons from a ground state to an excited state and back again.
Result of Action
The primary result of the action of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene is the emission of light, specifically blue emission . This makes it useful in applications that require light emission, such as organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene can be influenced by various environmental factors. For instance, its photophysical properties can be affected by different substituents . Furthermore, its thermal stability can be influenced by the number of substituents .
Eigenschaften
IUPAC Name |
9-N,10-N-bis(3-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-15-13-21-33(27-29)41(31-17-5-3-6-18-31)39-35-23-9-11-25-37(35)40(38-26-12-10-24-36(38)39)42(32-19-7-4-8-20-32)34-22-14-16-30(2)28-34/h3-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXHBDTVAIIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis[phenyl(m-tolyl)-amino]anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



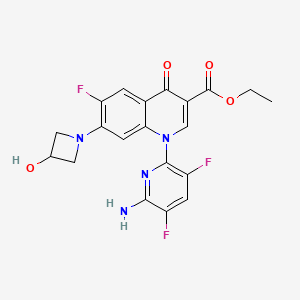
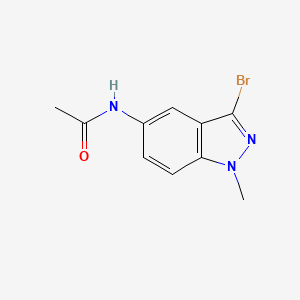
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
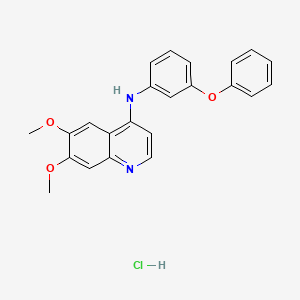
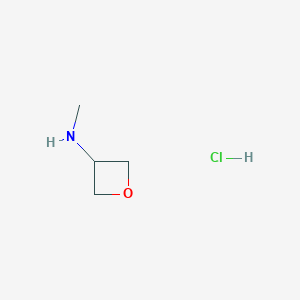
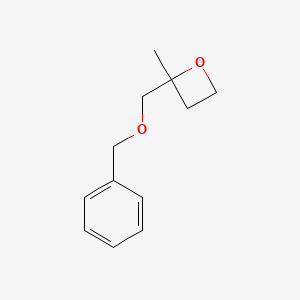
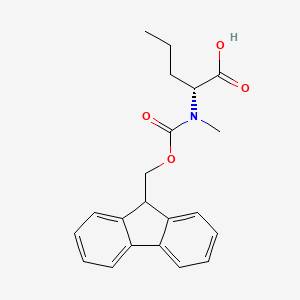
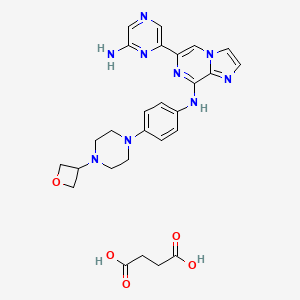
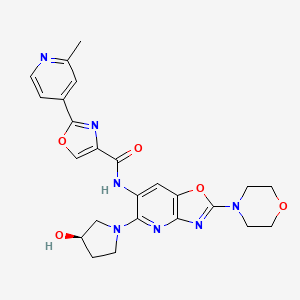
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
